molecular formula C12H7Cl2F3N2O2S B12341127 4-Amino-2,3-dichlorophenyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate

4-Amino-2,3-dichlorophenyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate

Katalognummer: B12341127
Molekulargewicht: 371.2 g/mol
InChI-Schlüssel: OMZWZKWPXCWDIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2,3-dichlorophenyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,3-dichlorophenyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the careful control of temperature, pressure, and reaction time to maximize output while minimizing waste .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2,3-dichlorophenyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted thiazole compounds .

Wissenschaftliche Forschungsanwendungen

4-Amino-2,3-dichlorophenyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of 4-Amino-2,3-dichlorophenyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

Uniqueness

What sets 4-Amino-2,3-dichlorophenyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable for certain applications in medicinal chemistry and industrial processes .

Eigenschaften

Molekularformel

C12H7Cl2F3N2O2S

Molekulargewicht

371.2 g/mol

IUPAC-Name

(4-amino-2,3-dichlorophenyl) 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H7Cl2F3N2O2S/c1-4-19-10(12(15,16)17)9(22-4)11(20)21-6-3-2-5(18)7(13)8(6)14/h2-3H,18H2,1H3

InChI-Schlüssel

OMZWZKWPXCWDIL-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=C(S1)C(=O)OC2=C(C(=C(C=C2)N)Cl)Cl)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.